4-Chloro-5-fluoro-1-methyl-1H-pyrazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-chloro-5-fluoro-1-methylpyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClFN2/c1-8-4(6)3(5)2-7-8/h2H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTYDWCOJOCPEOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClFN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.54 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformational Pathways of 4 Chloro 5 Fluoro 1 Methyl 1h Pyrazole
Nucleophilic Substitution Reactions at Halogenated Centers
The presence of two different halogen atoms on the pyrazole (B372694) ring, chlorine at the C4 position and fluorine at the C5 position, opens pathways for nucleophilic aromatic substitution (SNAr). In SNAr reactions on heterocyclic systems, the outcome is governed by the stability of the intermediate Meisenheimer complex and the leaving group's ability.
The pyrazole ring itself influences the reactivity; the electron-withdrawing nature of the two adjacent nitrogen atoms facilitates nucleophilic attack by stabilizing the negative charge in the intermediate. The C5 position is activated by the adjacent N1 atom and the N2 atom, while the C4 position is also part of the electron-deficient aromatic system.
Reactivity of the C4-Chloro Center : The chlorine atom at the C4 position can be displaced by various nucleophiles. Its viability as a leaving group makes it a primary site for substitution.
Reactivity of the C5-Fluoro Center : While fluorine is typically a poor leaving group compared to chlorine, its high electronegativity strongly activates the ring towards nucleophilic attack. In many heterocyclic systems, a fluoro substituent can be displaced, sometimes even preferentially, if the position is sufficiently activated.
The regioselectivity of nucleophilic substitution on 4-Chloro-5-fluoro-1-methyl-1H-pyrazole depends on the reaction conditions and the nature of the attacking nucleophile. Competition between substitution at C4 and C5 is possible, driven by the balance between leaving group ability (favoring Cl) and ring activation (enhanced by F).
Electrophilic Aromatic Substitution Reactions on the Pyrazole Core
The pyrazole ring is aromatic and can undergo electrophilic aromatic substitution (EAS). In unsubstituted pyrazoles, the C4 position is the most electron-rich and, therefore, the preferred site for electrophilic attack. pharmaguideline.comnih.gov However, in this compound, this position is already occupied by a chlorine atom.
The substituents on the ring significantly influence further EAS reactions:
Halogen Substituents (Cl and F) : Both chlorine and fluorine are electron-withdrawing groups via induction, which deactivates the pyrazole ring towards electrophilic attack. This makes EAS reactions more difficult compared to unsubstituted pyrazole, often requiring harsher conditions.
N-Methyl Group : The methyl group on the nitrogen atom has a minor electronic influence on the carbon atoms of the ring.
Given that the C4 position is blocked, any potential electrophilic substitution would be forced to occur at the C3 position. However, the deactivating effects of the halogens make such reactions challenging. Common EAS reactions like nitration, sulfonation, and Friedel-Crafts alkylation are expected to proceed slowly, if at all, and would likely require forcing conditions.
Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Couplings)
The C4-chloro substituent serves as an effective handle for transition metal-catalyzed cross-coupling reactions, providing a powerful method for carbon-carbon and carbon-heteroatom bond formation. The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide, is a prominent example. organic-chemistry.org
4-Halopyrazoles are known substrates for Suzuki-Miyaura reactions, allowing for the introduction of a wide variety of aryl, heteroaryl, or vinyl groups at the C4 position. researchgate.netrsc.orgnih.gov The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. While 4-bromopyrazoles are commonly used, 4-chloropyrazoles are also effective coupling partners, often requiring more active catalyst systems. researchgate.netnih.gov
Below is a table representing typical Suzuki coupling reactions with this compound.
| Boronic Acid/Ester | Product | Typical Conditions |
|---|---|---|
| Phenylboronic acid | 5-Fluoro-1-methyl-4-phenyl-1H-pyrazole | Pd(OAc)2, SPhos, K3PO4, Toluene/H2O |
| Thiophen-2-ylboronic acid | 5-Fluoro-1-methyl-4-(thiophen-2-yl)-1H-pyrazole | Pd2(dba)3, XPhos, K2CO3, Dioxane |
| Vinylboronic acid pinacol (B44631) ester | 5-Fluoro-1-methyl-4-vinyl-1H-pyrazole | Pd(PPh3)4, Na2CO3, DME/H2O |
Cycloaddition Chemistry, Including Diels-Alder Reactivity of 4H-Pyrazoles
It is crucial to distinguish between the aromatic 1H-pyrazole scaffold of the subject compound and its non-aromatic isomer, 4H-pyrazole.
1H-Pyrazoles : this compound is an aromatic heterocycle. Due to its aromatic stability, it does not function as a diene in Diels-Alder reactions. The delocalized π-system is resistant to disruption via cycloaddition pathways.
4H-Pyrazoles : In contrast, 4H-pyrazoles, which have a saturated sp³-hybridized carbon at the C4 position, are not aromatic. These compounds are effective dienes in Diels-Alder reactions. nih.govnih.gov The reactivity of 4H-pyrazoles can be significantly enhanced by placing electron-withdrawing substituents at the C4 position. nih.govacs.org For instance, 4,4-difluoro-4H-pyrazoles are highly reactive dienes for inverse-electron-demand Diels-Alder reactions due to destabilization from hyperconjugative antiaromaticity and a lowered LUMO energy. nih.govnih.govmdpi.com
Therefore, while this compound itself is unreactive in Diels-Alder cycloadditions, its conceptual isomer, a 4-chloro-4-fluoro-4H-pyrazole, would be expected to be a highly reactive diene. nih.gov
Redox Transformations: Oxidation and Reduction Pathways
The pyrazole ring is generally a stable aromatic system resistant to redox transformations under typical conditions. pharmaguideline.com
Oxidation : The pyrazole core is robust and not easily oxidized. Strong oxidizing agents may lead to degradation of the ring rather than controlled transformation. Oxidation, if it occurs, would likely target substituents on the ring rather than the ring itself. Electrochemical oxidation has been used as a method for C-H functionalization of some pyrazole derivatives, leading to halogenation or thiocyanation. nih.gov
Reduction : Unsubstituted pyrazole is relatively stable to catalytic and chemical reduction. pharmaguideline.com Derivatives can be reduced under various conditions, though this often requires high pressure hydrogenation or potent reducing agents, which can lead to the saturation of the ring to form pyrazoline or pyrazolidine (B1218672) structures. The presence of halogen substituents on this compound may influence its reduction potential, but the ring itself remains challenging to reduce without affecting the substituents.
Advanced Spectroscopic and Structural Characterization of 4 Chloro 5 Fluoro 1 Methyl 1h Pyrazole and Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules. For substituted pyrazoles, ¹H, ¹³C, and ¹⁹F NMR provide definitive information regarding the substitution pattern and electronic environment of the heterocyclic ring.
Proton (¹H), Carbon (¹³C), and Fluorine (¹⁹F) NMR Spectral Analysis
The analysis of NMR spectra for fluorinated N-methyl pyrazoles provides key insights into their molecular structure. researchgate.net In 4-Chloro-5-fluoro-1-methyl-1H-pyrazole, the ¹H NMR spectrum is expected to be relatively simple, primarily showing signals for the single aromatic proton on the pyrazole (B372694) ring (H-3) and the N-methyl group. The chemical shift of the H-3 proton is influenced by the adjacent ring nitrogen and the substituents at positions 4 and 5. The N-methyl protons typically appear as a singlet in a distinct region of the spectrum.
The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The chemical shifts of the three pyrazole ring carbons (C-3, C-4, and C-5) are highly dependent on the attached substituents. The carbon atom bonded to fluorine (C-5) will exhibit a large coupling constant (¹J C-F), a characteristic feature in ¹³C NMR of organofluorine compounds. Similarly, the carbon bonded to chlorine (C-4) will have its chemical shift influenced by the halogen's electronegativity and inductive effects. researchgate.net
¹⁹F NMR spectroscopy is particularly informative for fluorinated compounds. The spectrum for this compound would be expected to show a single resonance for the fluorine atom at the C-5 position. The precise chemical shift provides insight into the electronic environment of the C-F bond, which is modulated by the adjacent chloro and N-methyl groups. For instance, in related 5-fluoropyrazole derivatives, ¹⁹F NMR signals have been observed, and their coupling with nearby protons can further confirm structural assignments. rsc.org
Representative NMR Data for Related Fluorinated Pyrazole Derivatives
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ¹⁹F NMR (δ, ppm) | Source |
|---|---|---|---|---|
| 3-(Difluoromethyl)-5-fluoro-1-(4-chlorophenyl)-4-(4-tert-butylphenyl)-1H-pyrazole | 7.99 (s, 1H), 7.43–7.31 (m, 2H), 7.18–6.90 (m, 2H), 6.32 (t, ²JH-F = 54.0 Hz, 1H), 1.31 (s, 9H) | 145.5, 139.5, 126.3, 117.4 (t, ²JC-F = 33.2 Hz), 113.5, 111.3 (t, ¹JC-F = 238.0 Hz), 31.4 | -115.33 (d, ²JF-H = 54.1 Hz) | rsc.org |
| 3-(Difluoromethyl)-5-fluoro-1-(4-nitrophenyl)-4-(4-tert-butylphenyl)-1H-pyrazole | 7.99 (s, 1H), 7.30 (d, J = 8.4 Hz, 2H), 7.06–6.98 (m, 2H), 6.48 (s, 1H), 6.30 (t, ²JH-F = 54.0 Hz, 1H), 1.51 (s, 9H) | 153.1, 137.7, 133.2, 120.2, 117.4 (t, ²JC-F = 33.2 Hz), 114.3, 111.3 (t, ¹JC-F = 238.1 Hz), 80.5, 28.4 | -115.29 (d, ²JF-H = 53.9 Hz) | rsc.org |
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis
Mass spectrometry is an essential tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of fragmentation patterns. For this compound (C₄H₄ClFN₂), high-resolution mass spectrometry (HRMS) would confirm the molecular formula by providing a highly accurate mass measurement. rsc.org
The electron ionization (EI) mass spectrum would display a molecular ion peak (M⁺). A key feature would be the presence of an M+2 peak with approximately one-third the intensity of the M⁺ peak, which is characteristic of compounds containing a single chlorine atom due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. researchgate.net
The fragmentation of N-methyl pyrazoles typically involves several key pathways. researchgate.net For the title compound, expected fragmentation could include:
Loss of a methyl radical (•CH₃): Formation of an [M-15]⁺ ion.
Loss of a chlorine atom (•Cl): Formation of an [M-35]⁺ ion.
Ring cleavage: The pyrazole ring can break apart, often initiated by the loss of stable molecules like N₂ or HCN. This leads to a variety of smaller fragment ions that can help to piece together the original structure.
The fragmentation pattern provides a molecular fingerprint that helps to distinguish isomers and confirm the connectivity of atoms within the molecule.
Predicted Key Mass Fragments for this compound
| Fragment Ion | Description | Predicted m/z |
|---|---|---|
| [M]⁺ | Molecular Ion | 150/152 |
| [M - CH₃]⁺ | Loss of methyl radical | 135/137 |
| [M - Cl]⁺ | Loss of chlorine radical | 115 |
| [M - N₂]⁺ | Loss of nitrogen molecule | 122/124 |
| [M - HCN]⁺ | Loss of hydrogen cyanide | 123/125 |
X-ray Crystallography for Solid-State Molecular Architecture
X-ray crystallography provides unparalleled detail about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure of this compound is not available, analysis of closely related structures like 4-chloro-1H-pyrazole and 4-fluoro-1H-pyrazole provides a strong basis for predicting its solid-state characteristics. nih.goviucr.org
Determination of Crystal System, Space Group, and Unit Cell Parameters
The crystal structures of 4-halo-1H-pyrazoles have been determined, offering valuable comparative data. 4-chloro-1H-pyrazole crystallizes in the orthorhombic crystal system with the space group Pnma. iucr.org In contrast, 4-fluoro-1H-pyrazole adopts a triclinic system with the space group P-1. nih.goviucr.org These differences highlight how a change in the halogen substituent can significantly influence the crystal packing. It is plausible that this compound would also crystallize in a low-symmetry system like monoclinic or triclinic, as is common for many substituted pyrazole derivatives. spast.orgmdpi.com
Crystallographic Data for Analogous 4-Halo-1H-Pyrazoles
| Parameter | 4-Chloro-1H-pyrazole | 4-Fluoro-1H-pyrazole |
|---|---|---|
| Crystal System | Orthorhombic | Triclinic |
| Space Group | Pnma | P-1 |
| a (Å) | 11.396(2) | 5.3375(2) |
| b (Å) | 13.111(3) | 7.0805(3) |
| c (Å) | 5.6720(11) | 9.9070(4) |
| α (°) | 90 | 84.782(1) |
| β (°) | 90 | 84.145(1) |
| γ (°) | 90 | 73.125(1) |
| Source | iucr.org | nih.gov |
Analysis of Intermolecular Interactions: Hydrogen Bonding Networks (N-H...N) and π-π Stacking
Intermolecular interactions dictate the packing of molecules in a crystal. In N-unsubstituted pyrazoles like 4-chloro-1H-pyrazole and 4-fluoro-1H-pyrazole, strong N-H···N hydrogen bonds are the dominant structure-directing interactions, leading to the formation of trimers or one-dimensional chains, respectively. nih.goviucr.org However, in this compound, the N-H proton is replaced by a methyl group, precluding the formation of these strong hydrogen bonds.
Consequently, the crystal packing would be governed by weaker interactions. These could include C-H···N or C-H···F hydrogen bonds, halogen bonds (C-Cl···N or C-Cl···F), and potential π-π stacking interactions between the pyrazole rings. researchgate.net In the crystal structure of 4-chloro-1H-pyrazole, no π-stacking interactions are observed. iucr.org The presence and geometry of these weaker interactions in the N-methylated derivative would depend on the subtle balance of steric and electronic factors.
Investigation of Conformational Features and Proton Disorder Phenomena
The pyrazole ring itself is aromatic and therefore planar. spast.orgnih.gov Conformational analysis of pyrazole derivatives often focuses on the orientation of substituents relative to this plane. In the case of the title compound, the primary conformational features would be the geometry of the N-methyl group relative to the ring.
A significant feature in the crystal structure of 4-chloro-1H-pyrazole is the presence of proton disorder. iucr.org The N-H proton is crystallographically disordered over two nitrogen positions, a common phenomenon in N-unsubstituted pyrazoles due to tautomerism. This disorder is entirely absent in this compound because the methyl group fixes the substitution at the N-1 position, preventing tautomerization and thus eliminating this source of disorder. The pyrazole ring itself in related structures is generally found to be planar. nih.gov
Vibrational Spectroscopy (Infrared and Raman) for Characteristic Functional Group Identification
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful analytical tool for the structural elucidation of molecules by identifying their constituent functional groups. The absorption of infrared radiation or the inelastic scattering of monochromatic light (Raman effect) corresponds to the discrete vibrational energy levels of the molecular bonds. Each functional group exhibits characteristic vibrational frequencies, providing a unique spectral fingerprint. For a molecule such as this compound, vibrational spectroscopy allows for the precise identification of the pyrazole ring structure, the carbon-halogen bonds (C-Cl and C-F), and the methyl group substitutions.
The vibrational modes of a molecule can be broadly categorized into stretching (symmetric and asymmetric) and bending (scissoring, rocking, wagging, and twisting) vibrations. In general, stretching vibrations require more energy and thus appear at higher wavenumbers in the spectrum compared to bending vibrations. The following sections detail the expected characteristic vibrational frequencies for the key functional groups within this compound, based on established data for pyrazole and related substituted aromatic and heterocyclic compounds.
Pyrazole Ring Vibrations
The pyrazole ring, being a heteroaromatic system, displays a series of characteristic bands in the IR and Raman spectra. The stretching vibrations of the C=N and C=C bonds within the ring are typically observed in the 1600-1400 cm⁻¹ region. libretexts.orgorgchemboulder.compressbooks.pub The C-N stretching vibrations of the pyrazole ring are often identified by intense bands around 1290 cm⁻¹. researchgate.net Multiple peaks corresponding to the stretching and bending vibrations of the pyrazole ring have been noted at various positions, including 1557, 1445, 1393, 1317, 1266, and 1204 cm⁻¹. researchgate.net The N-N stretching vibration is expected in the region of 1440–1380 cm⁻¹.
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Intensity | Notes |
|---|---|---|---|
| C=N Stretching | 1550 - 1650 | Medium to Strong | Characteristic of the pyrazole ring's double bonds. |
| C=C Stretching | 1400 - 1600 | Medium to Strong | Aromatic ring vibrations often show multiple bands. libretexts.org |
| C-N Stretching | 1200 - 1350 | Strong | Observed in aromatic amines and heterocyclic compounds. msu.edu |
| N-N Stretching | 1380 - 1440 | Variable | Specific to the pyrazole ring structure. |
| Ring Deformation | 600 - 700 | Medium | In-plane and out-of-plane bending of the ring structure. |
Carbon-Halogen Vibrations
The presence of chloro and fluoro substituents on the pyrazole ring introduces characteristic carbon-halogen stretching vibrations. The C-Cl stretching vibration typically appears in the fingerprint region of the IR spectrum, generally between 800 and 600 cm⁻¹. In Raman spectra of chlorinated paraffins, C-Cl bond vibrations have been identified in the 610–690 cm⁻¹ range. nih.gov The C-F stretching vibration is known to produce a strong absorption band in the infrared spectrum, typically found in the 1400-1000 cm⁻¹ region. The exact position can be influenced by the electronic environment of the aromatic ring.
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Intensity | Notes |
|---|---|---|---|
| C-F Stretching | 1000 - 1400 | Strong | One of the most characteristic bands in the IR spectrum of organofluorine compounds. |
| C-Cl Stretching | 600 - 800 | Medium to Strong | Position can be sensitive to the substitution pattern on the ring. |
Methyl Group Vibrations
The 1-methyl group attached to the pyrazole ring will exhibit its own set of characteristic vibrations. The C-H bonds of the methyl group undergo both symmetric and asymmetric stretching and bending modes. The asymmetric C-H stretching vibrations are typically observed at higher frequencies than the symmetric ones.
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Intensity | Notes |
|---|---|---|---|
| Asymmetric C-H Stretching | 2950 - 2980 | Medium | Characteristic of -CH₃ groups. |
| Symmetric C-H Stretching | 2860 - 2890 | Medium | Often appears as a shoulder to the asymmetric stretch. researchgate.net |
| Asymmetric C-H Bending (Scissoring) | 1440 - 1470 | Medium | Deformation of the H-C-H angle. |
| Symmetric C-H Bending (Umbrella Mode) | 1370 - 1390 | Medium | This mode is often sharp and well-defined. |
| N-CH₃ Stretching | 1000 - 1250 | Variable | Involves the stretching of the bond between the nitrogen of the pyrazole ring and the methyl carbon. msu.edu |
Computational and Theoretical Investigations of 4 Chloro 5 Fluoro 1 Methyl 1h Pyrazole
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Profiles
DFT calculations are a cornerstone of computational chemistry for investigating the electronic structure of molecules like pyrazole (B372694) derivatives. ufrj.brresearchgate.net For a compound such as 4-Chloro-5-fluoro-1-methyl-1H-pyrazole, researchers would typically employ a functional, such as B3LYP, combined with a basis set (e.g., 6-311++G(d,p)) to optimize the molecule's geometry and calculate its electronic properties. ufrj.brresearchgate.net
These calculations would yield crucial data points that define the molecule's reactivity profile. Key parameters derived from DFT include:
Optimized Molecular Geometry: The precise bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy state.
Molecular Electrostatic Potential (MEP): A map of electron density that identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites of interaction. researchgate.net
Atomic Charges: Calculation of Mulliken or Natural Bond Orbital (NBO) charges to quantify the electron distribution on each atom.
Thermodynamic Properties: Calculation of enthalpy, entropy, and Gibbs free energy at various temperatures. nih.gov
This information provides a foundational understanding of the molecule's stability and potential reactive sites.
Quantum Chemical Modeling of Reaction Mechanisms and Transition States
Quantum chemical modeling is used to simulate the pathways of chemical reactions involving the pyrazole derivative. By mapping the potential energy surface, researchers can identify the most likely mechanism for a given reaction. This involves locating and characterizing the structures of transition states—the high-energy intermediates that connect reactants to products.
For this compound, this could involve modeling its synthesis or its reactions with other molecules, such as nucleophilic substitution at the chloro-substituted carbon. The calculations would determine the activation energies for different potential pathways, allowing chemists to predict reaction outcomes and rates.
Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data
Computational methods, particularly DFT, are widely used to predict spectroscopic data. For this compound, these calculations could predict:
Vibrational Frequencies (IR/Raman): Theoretical calculations can predict the frequencies and intensities of vibrational modes, which can be compared with experimental FT-IR and Raman spectra to confirm the structure and assign spectral bands. nih.gov
NMR Chemical Shifts: Theoretical prediction of ¹H and ¹³C NMR chemical shifts helps in the interpretation of experimental NMR spectra and structural confirmation. researchgate.net
Electronic Transitions (UV-Vis): Time-Dependent DFT (TD-DFT) can be used to calculate the electronic transitions, predicting the wavelengths of maximum absorption (λmax) in a UV-Vis spectrum. ufrj.brnih.gov
These theoretical predictions are invaluable for validating experimental results and confirming the identity and purity of a synthesized compound.
Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. For a compound like this compound, MD simulations could be used to:
Explore Conformational Landscapes: Identify the different stable shapes (conformations) the molecule can adopt and the energy barriers between them.
Study Solvation Effects: Simulate how the molecule interacts with solvent molecules (e.g., water), which can significantly influence its conformation and reactivity.
Investigate Binding Interactions: If the molecule is a potential drug candidate, MD simulations can model its interaction with a biological target, such as a protein, providing insights into the stability and dynamics of the binding mode. researchgate.net
Computational Approaches for Structure-Activity Relationship (SAR) Studies of Pyrazole Derivatives
Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound relates to its biological activity. Pyrazole derivatives are a significant class of compounds in medicinal chemistry, with applications as anticancer, anti-inflammatory, and antimicrobial agents. nih.govrsc.org
Computational SAR approaches for pyrazole derivatives involve:
Quantitative Structure-Activity Relationship (QSAR): Building mathematical models that correlate calculated molecular descriptors (e.g., electronic, steric, and hydrophobic properties) with observed biological activity.
Pharmacophore Modeling: Identifying the essential 3D arrangement of functional groups (pharmacophore) required for biological activity. This model can then be used to screen virtual libraries for new, potentially active compounds. researchgate.net
Molecular Docking: Simulating the binding of a series of pyrazole derivatives into the active site of a target protein to predict their binding affinity and orientation, helping to explain why certain structural modifications increase or decrease activity. nih.govnih.gov
These computational tools allow medicinal chemists to rationally design new pyrazole derivatives with improved potency and selectivity. nih.govresearchgate.net
Applications in Chemical Synthesis and Materials Science
Utility as Versatile Building Blocks in Complex Organic Synthesis
The pyrazole (B372694) scaffold is a cornerstone in synthetic chemistry, and compounds like 4-Chloro-5-fluoro-1-methyl-1H-pyrazole serve as highly effective building blocks. The presence of halogen atoms at the 4 and 5 positions of the pyrazole ring offers reactive sites for various chemical transformations. These positions are crucial for introducing additional functional groups through reactions like Suzuki couplings and nucleophilic substitutions.
Fluorinated pyrazoles, in particular, are of considerable interest as building blocks for medicinal chemistry. nih.gov The process of creating more complex molecules often involves a "late-stage fluorination" strategy, highlighting the importance of having pre-fluorinated building blocks available. mdpi.com The development of practical, high-yield methods to synthesize functionalized pyrazoles, such as those with trifluoromethyl groups, underscores their role as key intermediates for both medicinal and agrochemical industries. biosynth.com The versatility of these compounds allows chemists to construct a diverse library of molecules with tailored properties.
Intermediates in the Synthesis of Agrochemicals
The pyrazole core is a well-established feature in modern agrochemicals. bldpharm.com Pyrazole derivatives have found extensive use in the development of products designed to protect crops from weeds, insects, and fungal diseases. researchgate.net The specific substitution pattern on the pyrazole ring is critical to the biological activity of the final product.
Precursors for Fungicides, Pesticides, and Herbicides
Compounds derived from pyrazole structures are integral to a variety of agrochemicals, each with a specific mode of action.
Notable Pyrazole-Based Agrochemicals
| Agrochemical Class | Mode of Action | Examples of Active Ingredients |
|---|---|---|
| Herbicides | Inhibition of enzymes like 4-hydroxyphenylpyruvate dioxygenase (HPPD) or Protoporphyrinogen oxidase (PPO). researchgate.net | Pyraflufen-ethyl, Fluazolate. researchgate.net |
| Fungicides | Inhibition of cellular respiration at Complex II (SDHI) or Complex III. researchgate.netmdpi.com | Inpyrfluxam, Pyraclostrobin. core.ac.uk |
| Insecticides | Blocking of chloride channels or modulation of sodium channels. researchgate.net | Tetrachlorantraniliprole, Tetraniliprole. core.ac.uk |
The synthesis of these complex commercial products often begins with simpler, functionalized pyrazole precursors. For instance, pyrazole-4-carboxamides have been synthesized and shown to possess good in vivo antifungal activity against pathogens like Rhizoctonia solani. mdpi.com The acaricidal (pesticide) activity of pyrazole derivatives has also been demonstrated, with the efficacy being influenced by the specific placement of halogen substituents. mdpi.com
Role in Pharmaceutical Agent Design and Medicinal Chemistry Research
The pyrazole motif is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in a wide range of biologically active compounds. chemscene.com Pyrazole and its derivatives have been extensively investigated for their therapeutic potential across numerous disease areas, including their use as antimicrobial, antitumor, anti-inflammatory, and central nervous system (CNS) agents. mdpi.com
Design of Ligands for Enzyme Inhibition and Receptor Binding Studies
A primary strategy in drug design is the creation of molecules that can selectively bind to and inhibit the function of specific enzymes or receptors involved in disease processes. The pyrazole structure is an excellent starting point for designing such inhibitors.
For example, pyrazole-based compounds have been successfully developed as potent and selective inhibitors for several key enzyme targets:
Bacterial Enzymes: Pyrazole thioether scaffolds have been used to create inhibitors of the bacterial enzyme N-succinyl-l,l-2,6-diaminopimelic acid desuccinylase (DapE), presenting a pathway to new potential antibiotics. rsc.org
Kinases: Derivatives have been designed to target kinases like MET, which is implicated in several human cancers. mdpi.com Azabenzimidazoles containing a pyrazole moiety have also been identified as potent and selective JAK1 inhibitors.
Thrombin: Acylated 1H-pyrazol-5-amines have been identified as potent thrombin inhibitors, which are important for combating thrombosis.
Succinate Dehydrogenase (SDH): In the agrochemical field, pyrazole-carboxamides have been shown to inhibit SDH, a key enzyme in fungal respiration, leading to their fungicidal effect. mdpi.com
The mechanism often involves the pyrazole derivative fitting into the active site of the enzyme, with its various substituents forming key interactions that block the enzyme's natural function. mdpi.com
Impact of Halogenation on Molecular Interactions and Potential Bioactivity of Derived Compounds
The introduction of halogen atoms, such as chlorine and fluorine, into the pyrazole ring has a profound effect on the molecule's physicochemical properties and, consequently, its biological activity.
Effects of Halogenation on Pyrazole Derivatives
| Property | Impact of Halogenation |
|---|---|
| Reactivity | Electron-withdrawing fluoro substituents can significantly increase the reactivity of the pyrazole ring in certain chemical reactions, such as Diels-Alder cycloadditions. mdpi.com |
| Binding Affinity | The presence of fluorine at the 4-position of the pyrazole core has been found to be important for the inhibitory potency of thrombin inhibitors. Halogen atoms enhance binding affinity and selectivity towards molecular targets through hydrogen bonds and other non-covalent interactions. |
| Biological Activity | The specific position of halogen atoms on pyrazole-derived molecules can dramatically influence their bioactivity. For instance, the placement of halogens on a phenyl ring attached to a pyrazole core affects its acaricidal activity. mdpi.com |
| Physiological Stability | Strategic substitution, such as replacing a fluoro group with a methyl group, can lead to increased physiological stability of the compound. mdpi.com |
The strategic placement of halogens is a key tool for medicinal chemists to fine-tune the properties of a drug candidate, optimizing its efficacy and interaction with its biological target.
Exploration in Polymer Chemistry and Advanced Functional Materials
While the primary applications of this compound are in agrochemical and pharmaceutical synthesis, the broader class of pyrazole compounds is gaining attention in materials science. chemscene.com Pyrazole derivatives have applications as fluorescent substances and dyes.
The introduction of fluorine atoms into poly(pyrazole) ligands can influence their crystal structures and dielectric properties. Although the fluorescence properties may only be slightly affected by the degree of fluorination, other characteristics like the dielectric constant can be systematically tuned. Isatins, which are important scaffolds for functional materials, can be synthesized from precursors that may involve heterocyclic chemistry related to pyrazoles. mdpi.com The versatility of halogenated pyrazoles in forming new carbon-carbon bonds through coupling reactions makes them attractive building blocks for more complex, functional materials, an area that continues to be explored.
Applications in Modular (Click) Chemistry Methodologies
Following a comprehensive review of available scientific literature and chemical databases, no specific information was found regarding the application of this compound in modular (click) chemistry methodologies.
Click chemistry encompasses a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups. These reactions, such as the well-known copper-catalyzed azide-alkyne cycloaddition, are widely used in drug discovery, materials science, and bioconjugation. A key aspect of click chemistry is the use of highly reactive and specific building blocks.
While the substitution of a pyrazole ring with halogens like chlorine and fluorine can significantly influence its electronic properties and reactivity, there is no documented evidence to suggest that this compound has been utilized as a reactive partner in any click chemistry protocols. Research in this area has explored other halogenated pyrazoles for their potential in cycloaddition reactions, a type of reaction often employed in click chemistry. However, the specific compound is not mentioned in this context in the surveyed literature.
Therefore, at present, the role of this compound in modular (click) chemistry remains undefined.
Future Perspectives and Emerging Research Directions
Development of More Sustainable and Greener Synthetic Routes
The chemical industry is increasingly shifting towards environmentally benign manufacturing processes, a trend that is expected to heavily influence the future synthesis of 4-Chloro-5-fluoro-1-methyl-1H-pyrazole. mit.eduscielo.org.za Current synthetic methodologies for pyrazole (B372694) derivatives often rely on traditional approaches that may involve hazardous reagents and generate significant waste. researchgate.net Future research will likely focus on the development of greener alternatives that prioritize atom economy, reduce energy consumption, and utilize renewable resources.
Key areas of exploration will include:
Catalyst-free multicomponent reactions: These reactions, where three or more reactants combine in a single step to form a complex product, are inherently efficient and atom-economical. scielo.org.zamdpi.com The use of magnetized distilled water as a benign reaction medium is one such innovative approach that has shown promise in the synthesis of other pyrazole derivatives. scielo.org.za
Microwave-assisted and ultrasound-assisted synthesis: These techniques can significantly reduce reaction times and energy input compared to conventional heating methods. researchgate.netmdpi.com
Solvent-free reactions: Eliminating the need for volatile organic solvents is a cornerstone of green chemistry, reducing both environmental impact and operational costs. researchgate.netmdpi.com
| Green Synthesis Strategy | Potential Advantages for this compound Synthesis |
| Catalyst-free multicomponent reactions | High atom economy, reduced waste, operational simplicity. scielo.org.zamdpi.com |
| Microwave-assisted synthesis | Accelerated reaction rates, improved yields, energy efficiency. researchgate.netmdpi.com |
| Ultrasound-assisted synthesis | Enhanced reaction rates, milder reaction conditions. mdpi.com |
| Solvent-free synthesis | Reduced environmental impact, lower cost, simplified workup. researchgate.netmdpi.com |
Advanced Functionalization Strategies for Tailored Molecular Architectures
The ability to precisely modify the structure of this compound is crucial for fine-tuning its properties for specific applications. Future research will undoubtedly focus on developing more sophisticated and selective functionalization techniques.
A particularly promising area is the transition-metal-catalyzed C–H functionalization. rsc.org This approach allows for the direct conversion of carbon-hydrogen bonds into new carbon-carbon or carbon-heteroatom bonds, offering a more efficient and atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. rsc.org For this compound, this could enable the introduction of a wide range of substituents at various positions on the pyrazole ring, leading to novel derivatives with tailored electronic and steric properties.
Late-stage fluorination is another area of interest. The introduction of fluorine atoms can significantly alter the biological activity and physicochemical properties of a molecule. mdpi.com Developing methods for the selective late-stage fluorination of the this compound scaffold could provide rapid access to a library of novel fluorinated analogues for biological screening. mdpi.com
Integration of Flow Chemistry and Automated Synthesis for Scalable Production
The transition from laboratory-scale synthesis to industrial-scale production presents numerous challenges, including safety, reproducibility, and cost-effectiveness. Flow chemistry, where reactions are performed in a continuous stream rather than in a batch reactor, offers elegant solutions to many of these challenges. nih.gov The precise control over reaction parameters such as temperature, pressure, and reaction time afforded by flow reactors can lead to improved yields, higher purity, and enhanced safety, particularly for reactions involving hazardous intermediates. mit.edu
The integration of automated synthesis platforms with flow chemistry systems represents a powerful paradigm for the rapid and efficient production of this compound and its derivatives. mit.edu Automated systems can perform multi-step syntheses, purifications, and analyses with minimal human intervention, accelerating the discovery and development of new chemical entities.
| Technology | Advantages for this compound Production |
| Flow Chemistry | Enhanced safety, improved scalability, better process control, higher yields. mit.edunih.gov |
| Automated Synthesis | High-throughput screening, rapid library generation, increased reproducibility. mit.edu |
Exploration of New Catalytic Applications and Mechanistic Insights
While this compound is often viewed as a building block for more complex molecules, its inherent chemical properties may also lend themselves to catalytic applications. The presence of nitrogen and halogen atoms provides potential coordination sites for metal centers, suggesting that it could serve as a ligand in catalysis.
Future research could explore the synthesis of metal complexes incorporating the this compound scaffold and evaluate their catalytic activity in a variety of organic transformations. A deeper understanding of the reaction mechanisms involved in the synthesis and functionalization of this compound, obtained through techniques such as kinetic studies and computational modeling, will be crucial for optimizing existing processes and designing new catalytic systems. mdpi.com
Computational Design for Predicting and Optimizing Desired Chemical Properties and Reactivity
In recent years, computational chemistry has become an indispensable tool in the design and development of new molecules. ijpbs.comekb.eg Density Functional Theory (DFT) calculations, for example, can be used to predict the geometric and electronic properties of molecules, providing valuable insights into their reactivity and potential applications. researchgate.netufrj.brresearchgate.net
For this compound, computational modeling can be employed to:
Predict reaction outcomes: By simulating reaction pathways and calculating activation energies, computational models can help to predict the feasibility and regioselectivity of different synthetic routes. mdpi.com
Design novel derivatives: In silico screening of virtual libraries of this compound derivatives can identify candidates with desired properties, such as specific biological activities or material characteristics, thereby guiding synthetic efforts. ijpbs.comekb.egnih.gov
Elucidate reaction mechanisms: Computational studies can provide detailed information about transition states and reaction intermediates, leading to a more profound understanding of the underlying reaction mechanisms. mdpi.com
The synergy between computational prediction and experimental validation will be a key driver of innovation in the field of halogenated pyrazole chemistry, enabling the rational design of new materials and functional molecules based on the this compound scaffold.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-chloro-5-fluoro-1-methyl-1H-pyrazole, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via cyclization of hydrazine derivatives with β-diketones or via Vilsmeier-Haack formylation. For example, 5-chloro-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde was synthesized using the Vilsmeier-Haack reaction (POCl₃/DMF at 80°C for 10 hours) with a 53% yield . Key factors include temperature control (<100°C to avoid decomposition) and stoichiometric ratios of reagents. Characterization via IR and NMR is critical to confirm regioselectivity .
Q. Which spectroscopic and crystallographic techniques are most reliable for structural elucidation of pyrazole derivatives?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks using chemical shift ranges (e.g., pyrazole ring protons: δ 6.5–8.5 ppm; methyl groups: δ 2.5–3.5 ppm) .
- X-ray crystallography : Resolves dihedral angles between aromatic rings (e.g., 45.65° between pyrazole and phenyl rings in related compounds) and hydrogen-bonding networks .
- Mass spectrometry (EI) : Confirm molecular ion peaks (e.g., m/z 238 for a chloro-fluoro-methyl pyrazole derivative) .
Q. What safety protocols are essential for handling halogenated pyrazoles?
- Methodological Answer :
- Ventilation : Use fume hoods to avoid inhalation of vapors/dust (e.g., 4-chloro-5-(trifluoromethyl)-1H-pyrazole requires industrial-grade ventilation) .
- Protective gear : Wear nitrile gloves, chemical-resistant goggles, and lab coats to prevent skin/eye contact .
- Storage : Keep in sealed containers at 2–8°C, away from oxidizers and ignition sources .
Advanced Research Questions
Q. How do electronic effects of substituents (e.g., Cl, F, CF₃) influence the biological activity of pyrazole derivatives?
- Methodological Answer :
- Electron-withdrawing groups (Cl, F) : Enhance antimicrobial activity by increasing electrophilicity. For instance, 5-chloro-1-phenylpyrazole derivatives showed antibacterial activity against S. aureus due to improved membrane penetration .
- Trifluoromethyl (CF₃) : Increases lipophilicity, improving pharmacokinetics. Derivatives like 5-(4-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazole exhibit anti-inflammatory properties via COX-2 inhibition .
- Experimental validation : Use comparative SAR studies with varying substituents and standardized MIC assays .
Q. How can researchers resolve contradictions in reported biological activities of structurally similar pyrazoles?
- Methodological Answer :
- Control variables : Standardize assay conditions (e.g., bacterial strain, inoculum size) to isolate substituent effects. For example, discrepancies in antifungal activity may arise from differences in Candida albicans strains .
- Crystallographic analysis : Confirm regiochemistry (e.g., 1,3- vs. 1,5-substitution) to rule out structural misassignment .
- Meta-analysis : Compare logP, pKa, and steric parameters across studies to identify outliers .
Q. What strategies optimize regioselectivity in pyrazole functionalization for drug discovery?
- Methodological Answer :
- Directed metallation : Use LDA (lithium diisopropylamide) to selectively deprotonate the C4 position of 1-methylpyrazoles before electrophilic quenching .
- Cross-coupling : Suzuki-Miyaura reactions at C3/C5 positions with aryl boronic acids (Pd(PPh₃)₄ catalyst, 80°C) .
- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict reactive sites by analyzing Fukui indices .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
